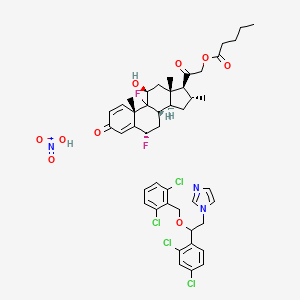

Travocort

Descripción

Propiedades

Número CAS |

78940-01-9 |

|---|---|

Fórmula molecular |

C45H51Cl4F2N3O9 |

Peso molecular |

957.7 g/mol |

Nombre IUPAC |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate;nitric acid |

InChI |

InChI=1S/C27H36F2O5.C18H14Cl4N2O.HNO3/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;1-8,11,18H,9-10H2;(H,2,3,4)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;;/m1../s1 |

Clave InChI |

UPINRYVXYNYCOF-UESYANRNSA-N |

SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

SMILES isomérico |

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

SMILES canónico |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Sinónimos |

Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6alpha,11beta,16alpha)-, mixt. with 1-(2-(2,4-dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazole mononitrate Travocort |

Origen del producto |

United States |

Foundational & Exploratory

Synergistic Antifungal and Anti-inflammatory Action of Isoconazole and Diflucortolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic action of isoconazole nitrate and diflucortolone valerate, a combination therapy frequently employed in the management of inflammatory dermatomycoses. Isoconazole, a broad-spectrum azole antifungal, effectively targets the fungal cell membrane by inhibiting ergosterol biosynthesis. Diflucortolone valerate, a potent topical corticosteroid, provides rapid relief from inflammatory symptoms such as erythema and pruritus. Clinical evidence strongly supports that the combination of these two agents results in a more rapid onset of action and superior therapeutic outcomes compared to monotherapy with either agent alone. This guide will delve into the individual and combined mechanisms of action, present quantitative data from clinical studies, detail relevant experimental protocols, and provide visual representations of the underlying pathways and workflows.

Introduction

Dermatomycoses, or superficial fungal infections of the skin, are frequently accompanied by a significant inflammatory component, leading to symptoms of redness (erythema), itching (pruritus), and discomfort. While antifungal agents are essential for eradicating the causative fungal pathogen, they do not address the immediate inflammatory symptoms, which are often the primary complaint of the patient. The combination of an antifungal agent with a corticosteroid offers a dual approach to treatment, simultaneously targeting the infection and the associated inflammation.

The combination of isoconazole nitrate 1% and diflucortolone valerate 0.1% has been shown to be a highly effective treatment for inflammatory fungal skin infections.[1][2] This guide will explore the synergistic relationship between these two active pharmaceutical ingredients, providing a comprehensive resource for researchers and drug development professionals.

Mechanisms of Action

Isoconazole Nitrate: Antifungal Activity

Isoconazole is an imidazole antifungal agent that exerts its effect by disrupting the integrity of the fungal cell membrane. Its primary target is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The mechanism of action can be summarized as follows:

-

Inhibition of Lanosterol 14α-demethylase: Isoconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.

-

Ergosterol Depletion: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane.

-

Accumulation of Toxic Methylated Sterols: The blockage of the ergosterol synthesis pathway results in the accumulation of toxic methylated sterols, such as lanosterol.

-

Disruption of Membrane Integrity: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

dot

Diflucortolone Valerate: Anti-inflammatory Activity

Diflucortolone valerate is a potent topical corticosteroid with strong anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its mechanism of action is complex and involves the modulation of gene expression through the glucocorticoid receptor (GR).

The key steps in its anti-inflammatory action are:

-

Binding to Glucocorticoid Receptor: Diflucortolone valerate penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor.

-

Nuclear Translocation: The activated glucocorticoid receptor-ligand complex translocates to the nucleus.

-

Modulation of Gene Expression:

-

Transrepression: The complex interacts with transcription factors such as NF-κB and AP-1, inhibiting their pro-inflammatory activity and downregulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.

-

Transactivation: The complex can also bind to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin A1).

-

-

Inhibition of Inflammatory Mediators: Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, reduces the production of pro-inflammatory prostaglandins and leukotrienes.

dot

Synergistic Action

The combination of isoconazole and diflucortolone provides a synergistic effect in the treatment of inflammatory dermatomycoses. This synergy is primarily clinical, resulting from the complementary actions of the two drugs:

-

Rapid Symptom Relief: Diflucortolone valerate quickly reduces inflammation, erythema, and pruritus, providing immediate relief to the patient. This is a significant advantage as itching can lead to scratching, which can exacerbate the infection and cause secondary bacterial infections.[4]

-

Enhanced Antifungal Efficacy: By reducing inflammation, diflucortolone valerate may improve the penetration and bioavailability of isoconazole in the skin, allowing the antifungal to more effectively reach the site of infection.[3]

-

Comprehensive Treatment: The combination therapy addresses both the cause of the infection (the fungus) and its symptoms (inflammation), leading to a more effective and faster resolution of the condition compared to monotherapy.[2]

Quantitative Data from Clinical Studies

Clinical trials have consistently demonstrated the superior efficacy of the isoconazole and diflucortolone combination therapy over monotherapy. The following tables summarize key quantitative data from these studies.

Table 1: Clinical and Mycological Cure Rates in Tinea Corporis

| Treatment Group | Number of Patients (n) | Clinical Cure Rate (%) | Mycological Cure Rate (%) | Reference |

| Isoconazole + Diflucortolone | 190 | 66.3% | Not Reported | [5] |

| Clotrimazole 1% | 190 | 64.7% | Not Reported | [5] |

| Isoconazole + Diflucortolone (Pediatric) | 108 | 86.1% (Clinical and Mycological Recovery) | 86.1% (Clinical and Mycological Recovery) | [4] |

Table 2: Reduction in Inflammatory Symptoms (Erythema and Pruritus) in Tinea Inguinalis

| Treatment Group | Symptom | Assessment Timepoint | Mean Score Reduction | p-value | Reference |

| Isoconazole + Diflucortolone | Erythema | Week 1 | Superior to monotherapy | <0.05 | [6][7] |

| Isoconazole Monotherapy | Erythema | Week 1 | - | - | [6][7] |

| Isoconazole + Diflucortolone | Pruritus | Week 1 | Superior to monotherapy | <0.05 | [6][7] |

| Isoconazole Monotherapy | Pruritus | Week 1 | - | - | [6][7] |

Note: Specific mean score reductions were not always available in the abstracts. The superiority of the combination therapy was consistently reported.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes like Trichophyton.[8][9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoconazole against a fungal isolate.

Materials:

-

Isoconazole nitrate powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolate (e.g., Trichophyton rubrum)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline (0.85% NaCl)

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Drug Preparation: Prepare a stock solution of isoconazole in DMSO. Further dilute in RPMI-1640 medium to create a series of twofold dilutions.

-

Inoculum Preparation: a. Culture the fungal isolate on SDA at 28-30°C for 7-14 days. b. Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop. c. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. d. Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). e. Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Microdilution Plate Setup: a. Dispense 100 µL of the appropriate isoconazole dilution into each well of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubation: Incubate the plates at 28-30°C for 4-7 days.

-

MIC Determination: The MIC is the lowest concentration of isoconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Conclusion

The combination of isoconazole nitrate and diflucortolone valerate represents a rational and effective therapeutic strategy for the management of inflammatory dermatomycoses. The antifungal action of isoconazole eradicates the causative pathogen, while the potent anti-inflammatory properties of diflucortolone valerate provide rapid relief from distressing symptoms. The clinical evidence strongly supports the synergistic nature of this combination, leading to improved patient outcomes and faster resolution of the infection. This technical guide provides a comprehensive overview of the mechanisms, clinical efficacy, and relevant experimental methodologies to aid in the further research and development of such combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The association of isoconazole-diflucortolone in the treatment of pediatric tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoconazole nitrate vs isoconazole nitrate and diflucortolone valerate in the treatment of tinea inguinalis: results of a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoconazole Nitrate vs Isoconazole Nitrate and Diflucortolone Valerate in the Treatment of Tinea Inguinalis: Results of a Multicenter Retrospective Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. njccwei.com [njccwei.com]

- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

Travocort® Cream: A Technical Guide to its Core Active Ingredients and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travocort® cream is a topical pharmaceutical preparation indicated for the initial or interim treatment of superficial fungal infections of the skin that are accompanied by highly inflammatory or eczematous conditions.[1][2] Its therapeutic efficacy stems from the synergistic action of a broad-spectrum antimycotic agent and a potent corticosteroid. This guide provides a detailed overview of the active ingredients, their mechanisms of action, the cream's formulation, and analytical methodologies for its characterization.

Active Pharmaceutical Ingredients (APIs)

This compound® cream contains two active pharmaceutical ingredients: isoconazole nitrate and diflucortolone valerate.[3][4]

Isoconazole Nitrate

Isoconazole nitrate is an imidazole derivative with a broad spectrum of antifungal and gram-positive antibacterial activity.[5] It is effective against dermatophytes, yeasts, yeast-like fungi, and molds.[6][7][8]

Diflucortolone Valerate

Diflucortolone valerate is a potent topical corticosteroid that suppresses inflammatory and allergic skin reactions.[1][7][8] It alleviates subjective complaints such as pruritus (itching), burning, and pain.[1][7][9]

Quantitative Composition

The quantitative composition of the active ingredients in this compound® cream is presented in Table 1.

Table 1: Active Ingredient Composition of this compound® Cream [1][3][6][7][10]

| Active Ingredient | Concentration (% w/w) | Amount per gram of cream |

| Isoconazole Nitrate | 1% | 10 mg |

| Diflucortolone Valerate | 0.1% | 1 mg |

Formulation

This compound® cream is a white to yellowish, opaque, low-fat oil-in-water emulsion.[1][7][8][9][11] The formulation is designed for easy removal.[7][8][11]

Excipients

The inactive ingredients, or excipients, play a crucial role in the stability, delivery, and cosmetic properties of the cream. The excipients used in this compound® cream are listed in Table 2. The exact quantitative composition of the excipients is proprietary and not publicly available.

Table 2: Excipients in this compound® Cream [3][6][7][8]

| Excipient | Function (General) |

| Cetostearyl alcohol | Emulsifying agent, emollient, thickener |

| Disodium edetate | Chelating agent, stabilizer |

| Liquid paraffin | Emollient, occlusive agent |

| White soft paraffin | Emollient, occlusive agent |

| Polysorbate 60 | Emulsifying agent, surfactant |

| Sorbitan stearate | Emulsifying agent, surfactant |

| Purified water | Solvent, vehicle |

Mechanism of Action

The dual-action of this compound® cream is a result of the distinct mechanisms of its active ingredients.

Isoconazole Nitrate: Antifungal Action

Isoconazole nitrate inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Diflucortolone Valerate: Anti-inflammatory Action

Diflucortolone valerate, as a glucocorticoid, binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators.

Experimental Protocols: Analytical Characterization

The simultaneous determination of isoconazole nitrate and diflucortolone valerate in cream formulations can be achieved using various analytical techniques. Below are summaries of published methodologies.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method has been developed for the simultaneous determination of both active ingredients.[12]

-

Sample Preparation:

-

Weigh 1 g of the cream formulation into a 50 mL volumetric flask.

-

Dilute to volume with methanol.

-

Stir mechanically for 15 minutes.

-

Filter the solution through a 0.45 µm Millipore filter.

-

-

Chromatographic Conditions:

-

Data Analysis: The concentrations of isoconazole nitrate and diflucortolone valerate are calculated by comparing the peak areas of the sample with those of a standard solution.

Spectrophotometric Methods

First derivative spectrophotometry and principal component regression (PCR) have also been employed for the simultaneous determination of these compounds.[13][14][15]

-

Sample Preparation:

-

Prepare solutions of the cream in a methanol-water mixture (e.g., 3+1, v/v).

-

-

First Derivative Spectrophotometry:

-

Principal Component Regression (PCR):

-

Data Analysis: Quantify the concentrations of each drug using the developed spectrophotometric models.

Pharmacokinetics

Isoconazole Nitrate

Isoconazole rapidly penetrates human skin from the cream formulation, reaching maximum concentrations in the stratum corneum and living skin within one hour of application.[1][6][7][9] High concentrations are maintained for at least seven hours.[1][6][9] Systemic absorption is low; less than 1% of the applied dose is percutaneously absorbed within four hours.[1][6][7]

Diflucortolone Valerate

Diflucortolone valerate also penetrates the skin rapidly, with horny layer levels reaching approximately 150 µg/ml after one hour.[2][7] These levels are maintained for at least seven hours.[2][7] Percutaneous absorption is low, with less than 1% of the applied dose absorbed within four hours.[1][7][9] In the skin, diflucortolone valerate is partially hydrolyzed to the equally effective diflucortolone.[1][7][9]

Conclusion

This compound® cream is a well-characterized topical formulation that combines the antifungal properties of isoconazole nitrate with the anti-inflammatory effects of diflucortolone valerate. Its oil-in-water emulsion base facilitates the rapid penetration of the active ingredients into the skin, ensuring high local concentrations with minimal systemic absorption. The analytical methods outlined provide a robust framework for the quality control and characterization of this pharmaceutical product. This technical guide serves as a comprehensive resource for professionals in the fields of pharmaceutical research and development.

References

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. wikikenko.com [wikikenko.com]

- 4. derma.pk [derma.pk]

- 5. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. mims.com [mims.com]

- 8. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 9. cdn.medpath.com [cdn.medpath.com]

- 10. mims.com [mims.com]

- 11. adcock.com [adcock.com]

- 12. [PDF] Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination | Semantic Scholar [semanticscholar.org]

- 13. Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and isoconazole nitrate in creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

Diflucortolone Valerate: A Technical Guide to its Anti-inflammatory Properties in Dermatology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflucortolone valerate (DFV) is a potent topical corticosteroid widely utilized in dermatology for the management of various inflammatory skin conditions, including eczema and psoriasis.[1] Its therapeutic efficacy is rooted in its multifaceted anti-inflammatory and immunosuppressive properties.[2] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of diflucortolone valerate, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action

Diflucortolone valerate, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[2] This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in the inflammatory response.[2]

Upon binding to diflucortolone valerate, the glucocorticoid receptor translocates from the cytoplasm into the nucleus.[2] Within the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3]

A primary mechanism of its anti-inflammatory action is the inhibition of the arachidonic acid cascade. Diflucortolone valerate induces the synthesis of lipocortin-1 (annexin-1), which in turn inhibits phospholipase A2 (PLA2).[3] The inhibition of PLA2 prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[3]

Furthermore, diflucortolone valerate suppresses the production of various pro-inflammatory cytokines, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α).[4] It also reduces vasodilation and capillary permeability, and inhibits the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation.[3]

Signaling Pathways

The anti-inflammatory effects of diflucortolone valerate are mediated through complex signaling pathways. The following diagrams illustrate the key molecular interactions.

Quantitative Data

The anti-inflammatory potency and clinical efficacy of diflucortolone valerate have been quantified in various studies. The following tables summarize key data.

Table 1: Comparative Clinical Efficacy of Diflucortolone Valerate

| Indication | Comparator | DV Concentration | Comparator Concentration | Efficacy Outcome | Reference |

| Psoriasis | Clobetasol Propionate | 0.3% | 0.05% | Equipotent | [5] |

| Eczema | Clobetasol Propionate | 0.3% | 0.05% | 81% marked improvement/healing with DV vs. 84% with comparator (not statistically significant) | [6] |

| Various Dermatoses | Fluocinolone Acetonide | Fatty Ointment | Ointment | 89% good results with DV vs. 63.5% with comparator | [7] |

| Eczema | Hydrocortisone Acetate | 0.1% | 1.0% | Greater reduction in signs and symptoms with DV at all time points. 89.1% very good response in eczema. | [8] |

| Psoriasis and Chronic DIE | Hydrocortisone Acetate | 0.1% | 1.0% | 33.3% very good and 66.6% good response. | [8] |

| Very Dry Dermatoses | - | Fatty Ointment | - | 83.8% very good or good results. | [9] |

| Atopic Eczema, Neurodermatitis, Atopic Cheilitis | - | Fatty Ointment | - | Excellent results. | [10] |

| Various Dermatoses | - | Fatty Ointment | - | 80% very good to good results. | [11] |

Table 2: Vasoconstrictor Activity of Diflucortolone Valerate

| Formulation | Comparator(s) | Outcome | Reference |

| W/O Emulsion (0.1%) | Fluocortolone (identical base) | 100 times more effective | [12] |

| Fatty Base | Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Statistically significant superiority after 10 hours | [13] |

| W/O Emulsion | Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate | Statistically better after 8 hours | [13] |

Table 3: Percutaneous Absorption of Diflucortolone Valerate

| Method | Comparator(s) | DV Absorption | Comparator(s) Absorption | Reference |

| Radioactive Labeling (Urine/Feces) | Betamethasone Valerate (BV) | 2.2 ± 0.8% | 12.2 ± 3.3% | [14] |

| Recovery from Skin | Betamethasone Valerate (BV), Beclomethasone Dipropionate (BDP), Fluocinolone Acetonide (FA) | 14.8 ± 4.2% | BV: 23.5 ± 4.1%, BDP: 14.0 ± 4.3%, FA: 39.2 ± 2.4% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of topical corticosteroids.

Vasoconstrictor Assay

The vasoconstrictor assay is a widely used in vivo method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching.

Protocol:

-

Subject Selection: Enroll healthy human volunteers with normal skin.

-

Site Demarcation: Mark multiple application sites on the flexor surface of the forearms.

-

Baseline Measurement: Measure the baseline skin color at each site using a chromameter.

-

Product Application: Apply a standardized amount of the test and reference topical corticosteroid formulations to the designated sites.

-

Occlusion: Cover the application sites with an occlusive dressing for a predetermined duration (e.g., 6 to 16 hours).[15]

-

Removal and Cleaning: Remove the occlusive dressing and gently clean the skin to remove any residual formulation.

-

Blanching Assessment: At specified time points after removal, assess the degree of skin blanching (vasoconstriction).

-

Scoring:

-

Visual Scoring: A trained, blinded observer grades the blanching on a scale (e.g., 0 = no blanching to 4 = maximal blanching).[15]

-

Chromameter Measurement: Quantify the change in skin color using a chromameter.

-

-

Data Analysis: Analyze the dose-response relationship to determine the potency of the test formulation relative to the reference.

Glucocorticoid Receptor (GR) Binding Assay

This in vitro assay measures the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled glucocorticoid.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution containing purified glucocorticoid receptor.

-

Prepare a solution of a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Prepare serial dilutions of the test compound (diflucortolone valerate) and a reference compound.

-

-

Assay Procedure:

-

In a microplate, combine the glucocorticoid receptor, the fluorescently labeled glucocorticoid, and either the test compound, reference compound, or buffer (control).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Measure the fluorescence polarization of each well. The binding of the large receptor protein to the small fluorescent ligand increases the polarization of the emitted light.

-

-

Data Analysis:

-

Competition from the unlabeled test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) to determine the relative binding affinity.[16]

-

Phospholipase A2 (PLA2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of phospholipase A2, a key enzyme in the inflammatory cascade.

Protocol:

-

Substrate Preparation: Prepare a lecithin emulsion to serve as the substrate for PLA2.[17]

-

Reagent Preparation:

-

Prepare a solution of purified phospholipase A2.

-

Prepare a standardized solution of sodium hydroxide for titration.

-

Prepare serial dilutions of the test compound (or a substance induced by it, like lipocortin-1).

-

-

Assay Procedure:

-

In a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9), add the lecithin emulsion.[17]

-

Add the test compound or control.

-

Initiate the reaction by adding the phospholipase A2 solution.

-

-

Detection:

-

The activity of PLA2 releases fatty acids, causing a decrease in pH.

-

Use a titrator to continuously add sodium hydroxide to maintain a constant pH. The rate of addition of sodium hydroxide is proportional to the enzyme activity.[17]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PLA2 activity by the test compound compared to the control.

-

Determine the IC50 value of the inhibitor.

-

Cytokine Inhibition Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

Protocol:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Cell Stimulation:

-

Treat the cells with serial dilutions of diflucortolone valerate for a predetermined pre-incubation period.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.[18]

-

-

Incubation: Incubate the cells for a sufficient time to allow for cytokine synthesis and secretion (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of diflucortolone valerate.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Conclusion

Diflucortolone valerate is a potent topical corticosteroid with a well-established anti-inflammatory profile. Its mechanism of action, centered on the modulation of gene expression via the glucocorticoid receptor, leads to the suppression of key inflammatory pathways, including the arachidonic acid cascade and cytokine production. Quantitative data from clinical trials and in vivo assays consistently demonstrate its high efficacy in treating inflammatory dermatoses. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of topical anti-inflammatory drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. What is Diflucortolone Valerate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Diflucortolone Valerate? [synapse.patsnap.com]

- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparative study on the efficacy of diflucortolone valerate in the psoriasis plaque test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the comparative efficacy of diflucortolone valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Topical treatment of dermatoses with difluocortolone valerate fatty ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Randomized Double Blind Study of Ointment Containing Diflucortolone Valerate and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Topical use of the new corticoid difluocortolone valerate in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Difluocortolone valerate: a new corticoid for topical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The use of difluocortolone valerate in various dermatoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Efficacy of diflucortolone valerate in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diflucortolone valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Comparative studies in man on the percutaneous absorption of diflucortolone valerate, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gmp-compliance.org [gmp-compliance.org]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 18. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Steroid inhibition of cytokine-mediated vasodilation after warm heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. food.r-biopharm.com [food.r-biopharm.com]

The Antimicrobial Spectrum of Isoconazole Nitrate: A Technical Guide for Researchers

An in-depth analysis of the in vitro activity, mechanisms of action, and susceptibility testing methodologies for the broad-spectrum antimicrobial agent, isoconazole nitrate.

Introduction

Isoconazole nitrate is a synthetic imidazole derivative with a potent and broad-spectrum antimicrobial activity.[1][2] It is effective against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds, as well as certain Gram-positive bacteria.[2][3][4] Its primary mechanism of action involves the disruption of fungal cell membrane synthesis, leading to cell death.[5] This technical guide provides a comprehensive overview of the antimicrobial spectrum of isoconazole nitrate, detailed experimental protocols for its evaluation, and a summary of its in vitro activity against key microbial groups.

Mechanism of Action

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The principal antifungal mechanism of isoconazole nitrate, like other azole antifungals, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, isoconazole nitrate blocks the conversion of lanosterol to ergosterol.[5] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterols within the fungal cell membrane. The altered sterol composition disrupts the membrane's structure and function, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in fungal cell death.

Antibacterial Activity: Induction of Reactive Oxygen Species (ROS)

In addition to its antifungal properties, isoconazole nitrate exhibits activity against Gram-positive bacteria.[1][2] The antibacterial effect is suggested to be dependent on the induction of reactive oxygen species (ROS).[1][6] Incubation of Staphylococcus aureus with isoconazole nitrate has been shown to lead to a significant increase in ROS-positive cells.[6] This oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to the bacteriostatic and bactericidal action of the drug.

Antimicrobial Spectrum: In Vitro Activity

Isoconazole nitrate has demonstrated a broad spectrum of in vitro activity against a variety of pathogenic fungi and some Gram-positive bacteria.

Antifungal Activity

The antifungal activity of isoconazole nitrate is well-documented against dermatophytes, yeasts, and molds.

Dermatophytes: Isoconazole is highly effective against the common dermatophytes responsible for cutaneous fungal infections.

| Organism | MIC (µg/mL) |

| Trichophyton rubrum | 0.1[7] |

| Trichophyton mentagrophytes | 0.1[7] |

Yeasts: Isoconazole exhibits potent activity against various Candida species.

| Organism | MIC Range (µg/mL) |

| Candida albicans | 0.12 - 2[7] |

| Candida parapsilosis | 0.12 - 2[7] |

| Candida tropicalis | 0.12 - 2[7] |

| Candida krusei | 0.12 - 2[7] |

| Candida guilliermondii | 0.12 - 2[7] |

Molds: The in vitro activity of isoconazole extends to various molds, including species of Aspergillus.

Antibacterial Activity

Isoconazole nitrate has shown bacteriostatic and bactericidal action against a range of Gram-positive bacteria.

| Organism | MIC (mg/L) |

| Corynebacterium tuberculostearicum | 3.9[7] |

| Staphylococcus epidermis | 5.6[7] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32[7] |

Experimental Protocols for Susceptibility Testing

Standardized methods for antifungal susceptibility testing are essential for obtaining reproducible and comparable Minimum Inhibitory Concentration (MIC) data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method (CLSI M38-A2 / EUCAST E.Def 11.0)

This method is considered the gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.

1. Preparation of Antifungal Agent:

-

Prepare a stock solution of Isoconazole Nitrate in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

-

For Dermatophytes and Molds: Culture the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to encourage sporulation. Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute to the final inoculum concentration in RPMI 1640 medium.

-

For Yeasts: Culture the yeast on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final inoculum concentration.

3. Inoculation and Incubation:

-

Dispense the diluted antifungal agent and the fungal inoculum into the wells of a 96-well microtiter plate.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for dermatophytes and molds).

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.

-

The endpoint can be determined visually or by using a spectrophotometer.

Agar-Based Methods (Disk Diffusion and E-test)

These methods offer simpler alternatives to broth microdilution for some fungi.

1. Inoculum Preparation:

-

Prepare a standardized fungal inoculum as described for the broth microdilution method.

2. Inoculation of Agar Plates:

-

Evenly streak the surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) with the fungal inoculum.

3. Application of Antifungal Agent:

-

Disk Diffusion: Place paper disks impregnated with a known concentration of Isoconazole Nitrate onto the agar surface.

-

E-test: Apply a plastic strip with a predefined gradient of Isoconazole Nitrate to the agar surface.

4. Incubation:

-

Incubate the plates under appropriate conditions until fungal growth is evident.

5. Determination of Susceptibility:

-

Disk Diffusion: Measure the diameter of the zone of growth inhibition around the disk.

-

E-test: Read the MIC value where the elliptical zone of inhibition intersects the MIC scale on the strip.

Conclusion

Isoconazole nitrate is a versatile and potent antimicrobial agent with a well-established broad spectrum of activity against clinically relevant fungi and Gram-positive bacteria. Its primary antifungal mechanism, the inhibition of ergosterol biosynthesis, is a highly specific and effective target in fungal pathogens. Furthermore, its antibacterial activity, potentially mediated through the induction of reactive oxygen species, provides an additional therapeutic advantage, particularly in mixed infections. The standardized methodologies for in vitro susceptibility testing outlined in this guide are crucial for the continued evaluation of its efficacy and for monitoring the potential development of resistance. This comprehensive understanding of isoconazole nitrate's antimicrobial profile is essential for researchers and drug development professionals in the ongoing effort to combat microbial infections.

References

- 1. dovepress.com [dovepress.com]

- 2. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Isavuconazole susceptibility of clinical Aspergillus fumigatus isolates and feasibility of isavuconazole dose escalation to treat isolates with elevated MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species and the bacteriostatic and bactericidal effects of isoconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

In-Vitro Efficacy of Travocort Against Dermatophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Travocort®, a topical therapeutic combining the broad-spectrum antifungal agent isoconazole nitrate and the potent corticosteroid diflucortolone valerate, is indicated for the treatment of inflammatory fungal infections of the skin. This technical guide provides a comprehensive overview of the in-vitro efficacy of this compound's active components against dermatophytes, the primary causative agents of tinea infections. This document synthesizes available data on the antifungal activity of isoconazole, details standardized experimental protocols for its evaluation, and explores the scientific rationale behind the combination with a corticosteroid. While extensive quantitative in-vitro data for isoconazole nitrate is less prevalent in recent literature compared to newer azoles, this guide provides a comparative context and a framework for its laboratory assessment. A notable gap in the current scientific literature is the absence of specific in-vitro studies quantifying the synergistic or indifferent interaction between isoconazole nitrate and diflucortolone valerate against dermatophytes.

Mechanism of Action of Isoconazole Nitrate

Isoconazole nitrate, an imidazole derivative, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death.[1]

In-Vitro Efficacy of Isoconazole Nitrate Against Dermatophytes

Isoconazole nitrate has demonstrated a broad spectrum of activity against dermatophytes, including species from the Trichophyton, Microsporum, and Epidermophyton genera.[1] While comprehensive, comparative tables of Minimum Inhibitory Concentration (MIC) values for isoconazole nitrate are not as readily available in recent literature as for some newer azoles, its general efficacy is well-established. For a quantitative and comparative perspective, the following tables summarize the in-vitro activity of other frequently studied azole antifungals against key dermatophyte species.

Table 1: In-Vitro Activity of Comparative Azoles against Trichophyton Species

| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |

| Itraconazole | 0.006 - 2 | 0.04 - 1.56 |

| Ketoconazole | 0.0625 - 2 | 0.064 - 24 |

| Fluconazole | 0.125 - >64 | 0.09 - 256 |

Data compiled from multiple sources for comparative purposes.[2][3][4]

Table 2: In-Vitro Activity of Comparative Azoles against Microsporum and Epidermophyton Species

| Antifungal Agent | Microsporum canis MIC Range (µg/mL) | Epidermophyton floccosum MIC Range (µg/mL) |

| Itraconazole | 0.094 - 12 | 0.082 - 20.45 |

| Ketoconazole | 0.064 - 24 | 0.01 - 3.84 |

| Clotrimazole | 0.0312 - 32 | Not Widely Reported |

Data compiled from multiple sources for comparative purposes.[2][5][6]

In-Vitro Efficacy of the this compound® Combination

This compound® combines the antifungal isoconazole nitrate with the corticosteroid diflucortolone valerate. The rationale for this combination is to simultaneously address the fungal infection and the associated inflammatory symptoms, such as itching and redness.[7] It has been suggested that the addition of a corticosteroid can increase the local bioavailability of the antifungal agent.[7]

It is important to note that a comprehensive search of the scientific literature did not yield any specific in-vitro studies that have quantified the synergistic, indifferent, or antagonistic effects of the precise combination of isoconazole nitrate and diflucortolone valerate against dermatophytes using methods such as the checkerboard assay.[8] While some studies on other antifungal and corticosteroid combinations have been conducted, the interaction can be drug- and species-dependent.[9] Therefore, the in-vitro interaction of this specific combination remains an area for further research.

Experimental Protocols for Antifungal Susceptibility Testing of Dermatophytes

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[7]

Inoculum Preparation

-

Fungal Culture: Grow the dermatophyte isolate on a suitable medium, such as potato dextrose agar, at 28-30°C for 7-15 days to encourage sporulation.[5]

-

Spore Suspension: Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted swab or by flooding the plate with sterile saline and gently agitating.

-

Standardization: Adjust the concentration of the spore suspension to 0.4 to 5 x 10^4 colony-forming units (CFU)/mL using a spectrophotometer or by hemocytometer counting.

Broth Microdilution Assay

-

Antifungal Preparation: Prepare serial twofold dilutions of isoconazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 4-7 days.[5]

-

Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.

Conclusion

Isoconazole nitrate, the antifungal component of this compound®, demonstrates broad-spectrum in-vitro activity against the common dermatophytes responsible for tinea infections. While there is a relative scarcity of recent, comprehensive quantitative MIC data specifically for isoconazole compared to newer azoles, the available information and comparative data confirm its antifungal properties. A significant area for future research is the in-vitro evaluation of the synergistic or indifferent effects of the combination of isoconazole nitrate and diflucortolone valerate to provide a more complete understanding of this compound's efficacy at a cellular level. Standardized methodologies, such as the CLSI M38-A2 protocol, provide a robust framework for conducting such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antimycotic susceptibility testing of trichophyton rubrum by microculture method. [e-jyms.org]

- 4. In vitro antifungal susceptibility of griseofulvin, fluconazole, itraconazole and terbinafine against clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes | Journal of Universal College of Medical Sciences [nepjol.info]

- 5. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Combinations in Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antifungal Combination of Terbinafine with Itraconazole against Isolates of Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]

Isoconazole Nitrate: A Technical Guide to its Molecular Targets in Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent highly effective against a wide range of fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action centers on the disruption of the fungal cell membrane's integrity and functionality by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi. This targeted inhibition leads to a cascade of downstream effects, culminating in either the inhibition of fungal growth (fungistatic action) or fungal cell death (fungicidal action). This technical guide provides an in-depth exploration of the molecular targets of isoconazole nitrate, supported by available quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of isoconazole nitrate, like other azole agents, is centered on the targeted disruption of the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of isoconazole nitrate is lanosterol 14α-demethylase, a key enzyme in the ergosterol synthesis pathway.[1] This enzyme is a member of the cytochrome P450 superfamily, often designated as CYP51.[1] It is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

Biochemical Pathway and Inhibition

Isoconazole nitrate acts as a potent inhibitor of lanosterol 14α-demethylase. The nitrogen atom (N3) of the imidazole ring of isoconazole binds to the heme iron atom in the active site of the CYP51 enzyme.[2] This coordination bond effectively blocks the enzyme's ability to interact with its natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.[1][2]

Caption: Inhibition of Lanosterol 14α-demethylase by Isoconazole Nitrate.

Cellular Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by isoconazole nitrate initiates a cascade of detrimental effects within the fungal cell:

-

Ergosterol Depletion: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to a buildup of lanosterol and other 14α-methylated precursor sterols within the cell. These abnormal sterols can be incorporated into the cell membrane, further disrupting its architecture and contributing to cellular toxicity.[2]

-

Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the fungal cell membrane, resulting in the leakage of essential intracellular components and disruption of ion gradients.

-

Impaired Enzyme Function: The function of various membrane-bound enzymes, which are crucial for cellular processes such as nutrient transport and chitin synthesis, is impaired due to the altered membrane environment.

-

Inhibition of Cell Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal cell growth and division, and at higher concentrations, can result in cell death.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Effects of Diflucortolone Valerate on Immune Cells

Abstract

Diflucortolone valerate (DFV) is a potent topical glucocorticoid used extensively in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[1][2][3][4] Its therapeutic efficacy is rooted in its ability to modulate the immune response and reduce inflammation.[1][2][3] This document provides a detailed examination of the cellular and molecular mechanisms through which diflucortolone valerate exerts its effects on various immune cell populations. It consolidates findings on its impact on signaling pathways, gene expression, and cell function, supported by quantitative data from related glucocorticoids, summaries of experimental methodologies, and detailed pathway and workflow visualizations.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

As a synthetic corticosteroid, the primary mechanism of action for diflucortolone valerate is mediated through the intracellular glucocorticoid receptor (GR).[1][2][3][5][6] This process can be broadly categorized into genomic and non-genomic pathways, with the genomic pathway being the principal driver of its anti-inflammatory and immunosuppressive effects.[6][7]

Genomic Pathway:

-

Cellular Entry and Receptor Binding: Being lipophilic, diflucortolone valerate passively diffuses across the cell membrane into the cytoplasm.[7] There, it binds to the cytosolic GR, which is part of a multi-protein complex.[1][6][7]

-

Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing it to dissociate from the chaperone protein complex and translocate into the nucleus as a homodimer.[1][2][6][7]

-

Gene Regulation: Inside the nucleus, the DFV-GR complex interacts with DNA and transcription factors to alter gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][7] This upregulates the transcription of anti-inflammatory proteins such as Lipocortin-1 (also known as Annexin-1), Interleukin-10 (IL-10), and IκB (inhibitor of NF-κB).[1][7] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1]

-

Transrepression: The DFV-GR complex can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory response.[5] This leads to a decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]

-

Non-Genomic Pathway: Glucocorticoids can also exert rapid effects that are independent of gene transcription.[7][8] These mechanisms are less understood but are thought to involve interactions with membrane-bound receptors or direct effects on intracellular signaling cascades, such as reducing intracellular Ca2+ elevation, which can rapidly inhibit mast cell degranulation.[8]

Effects on Specific Immune Cell Populations

Diflucortolone valerate, like other glucocorticoids, impacts a wide array of immune cells involved in both innate and adaptive immunity.[7][9][10][11]

T-Lymphocytes

Glucocorticoids profoundly affect T-cell function. They suppress the activation and differentiation of effector T-cells and inhibit the production of key pro-inflammatory cytokines.[12] The effects are subtype-specific:

-

Th1 Cells: Function is strongly suppressed, with reduced production of IL-2 and IFN-γ.[12]

-

Th2 Cells: Function is promoted, which can shift the immune response towards humoral immunity.[10][13]

-

Regulatory T-cells (Tregs): Glucocorticoids can promote the development of Tregs that produce the anti-inflammatory cytokine IL-10.[13]

-

Apoptosis: Glucocorticoids are potent inducers of apoptosis (programmed cell death) in lymphocytes, which is a key mechanism for their immunosuppressive action.[6][10][11][14]

Monocytes and Macrophages

These cells are key players in the initiation of inflammation. Glucocorticoids inhibit their function in several ways:

-

Migration: They suppress the migration of monocytes and macrophages to sites of inflammation by downregulating adhesion molecules.[1]

-

Cytokine Production: They inhibit the production of pro-inflammatory mediators such as IL-1, IL-6, IL-12, and TNF-α.[7][15][16]

-

Phenotype Shift: Corticosteroids can shift macrophages towards an anti-inflammatory M2 phenotype, which is involved in resolving inflammation and tissue repair.[15]

-

Phagocytosis: They can promote the phagocytic capabilities of macrophages, aiding in the clearance of apoptotic cells.[12]

Dendritic Cells (DCs)

As the most potent antigen-presenting cells (APCs), DCs are critical for initiating primary immune responses. Glucocorticoids interfere with this process:

-

Maturation: They inhibit the maturation of DCs, preventing them from effectively activating naive T-cells.[17][18]

-

Co-stimulatory Molecules: They down-regulate the expression of co-stimulatory molecules (e.g., B7-1) on the DC surface, leading to reduced T-cell activation.[17]

-

Cytokine Production: By inhibiting DC production of IL-12, they impair the development of Th1 responses.[16] This can lead to a state of immune tolerance.[13]

Eosinophils

Eosinophils are key effector cells in allergic inflammation. Glucocorticoids are highly effective at reducing eosinophil counts and activity through several mechanisms:

-

Induction of Apoptosis: They are potent inducers of eosinophil apoptosis, directly reducing their numbers at inflammatory sites.[14][19][20][21]

-

Inhibition of Survival Factors: They suppress the synthesis and effects of eosinophil survival factors like IL-5 and GM-CSF.[19][20]

-

Stimulation of Engulfment: They promote the clearance of apoptotic eosinophils by phagocytes.[20]

Mast Cells

Mast cells initiate acute allergic reactions by releasing histamine and other mediators. While some studies suggest glucocorticoids do not inhibit the degranulation of human mast cells directly, they can reduce mast cell numbers over time.[22] However, other evidence points to a rapid, non-genomic inhibitory effect on degranulation by reducing calcium influx.[8] The primary long-term effect appears to be a reduction in mast cell numbers at the site of inflammation.[22]

Quantitative Data Summary

While specific quantitative data for diflucortolone valerate is limited in publicly accessible literature, data from other glucocorticoids like methylprednisolone (MP) and dexamethasone (DEX) provide a strong basis for understanding its potency.

Table 1: Effect of Methylprednisolone on Cytokine Production in an In Vitro Co-culture Model (Data derived from a study on co-cultures of synoviocytes and peripheral blood mononuclear cells (PBMCs) relevant to rheumatoid arthritis inflammation)[23]

| Cytokine | Control (pg/mL) | MP (0.01 µg/mL) | MP (0.1 µg/mL) | % Inhibition (at 0.1 µg/mL) |

| IL-17 | 112.8 ± 33.8 | 76.6 ± 27.8 | 62.3 ± 24.7 | ~45% |

| IL-10 | 134.5 ± 21.9 | 100.9 ± 18.5 | 74.5 ± 14.1 | ~45% |

Table 2: Effect of Dexamethasone on Immune Cell Survival (Data derived from a study on the CEM-c7/14 lymphoblast cell line)[24]

| Glucocorticoid | Concentration | % Reduction in Cell Viability | EC50 (M) |

| Dexamethasone | 10⁻⁸ M | Significant Decrease | 1.9 x 10⁻⁸ |

| 10⁻⁵ M | 49.6% | ||

| Methylprednisolone | 10⁻⁷ M | Significant Decrease | 1.1 x 10⁻⁷ |

| 10⁻⁵ M | 60.9% | ||

| Hydrocortisone | 10⁻⁷ M | Significant Decrease | 3.3 x 10⁻⁷ |

| 10⁻⁵ M | 36.7% |

Methodologies of Key Experimental Protocols

The cellular effects of glucocorticoids are typically assessed using a variety of established in vitro assays.

Immune Cell Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of the compound .

-

Objective: To quantify the anti-proliferative effect of diflucortolone valerate on T-lymphocytes.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[25]

-

Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI-1640).

-

Treatment: Cells are pre-incubated with varying concentrations of diflucortolone valerate.

-

Stimulation: T-cell proliferation is induced using a mitogen such as Phytohaemagglutinin (PHA) or through direct T-cell receptor stimulation with α-CD3/α-CD28 antibodies.[25]

-

Measurement: Proliferation is measured after a set incubation period (e.g., 72 hours) by quantifying the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).

-

Cytokine Secretion Assay

This assay quantifies the production of cytokines by immune cells following stimulation.

-

Objective: To measure the inhibition of pro-inflammatory cytokine secretion from monocytes or macrophages by diflucortolone valerate.

-

Methodology:

-

Cell Isolation and Culture: PBMCs or isolated monocytes are cultured.

-

Treatment: Cells are treated with diflucortolone valerate.

-

Stimulation: Cytokine production is stimulated using an agent like Lipopolysaccharide (LPS), which activates monocytes/macrophages via Toll-like receptor 4.[25]

-

Quantification: After 24-48 hours, the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]

-

Apoptosis Assay

This method is used to detect and quantify programmed cell death.

-

Objective: To determine the pro-apoptotic effect of diflucortolone valerate on eosinophils or lymphocytes.

-

Methodology:

-

Cell Isolation and Treatment: The target immune cells (e.g., eosinophils) are isolated and treated with diflucortolone valerate for a specified time (e.g., 24 hours).[26]

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[26]

-

Analysis: The percentage of viable, early apoptotic, and late apoptotic/necrotic cells is quantified using multi-color flow cytometry.[9][26]

-

References

- 1. What is the mechanism of Diflucortolone Valerate? [synapse.patsnap.com]

- 2. What is Diflucortolone Valerate used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Diflucortolone valerate - Wikipedia [en.wikipedia.org]

- 5. The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids inhibit degranulation of mast cells in allergic asthma via nongenomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. Frontiers | Pleiotropic Effects of Glucocorticoids on the Immune System in Circadian Rhythm and Stress [frontiersin.org]

- 11. Molecular mechanisms of glucocorticoids in the control of inflammation and lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis of eosinophils and lymphocytes in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Macrophages—the immune effector guardians of the lung: impact of corticosteroids on their functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Corticosteroids enhance the capacity of macrophages to induce Th2 cytokine synthesis in CD4+ lymphocytes by inhibiting IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucocorticoids down-regulate dendritic cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential effects of corticosteroids during different stages of dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Glucocorticoid-induced apoptosis in human eosinophils: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of Spontaneous Eosinophil Apoptosis—A Neglected Area of Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Eosinophil Resistance to Glucocorticoid-Induced Apoptosis is Mediated by the Transcription Factor NFIL3 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Travocort for Inflammatory Dermatomycoses: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory dermatomycoses, superficial fungal infections of the skin characterized by a significant inflammatory component, present a dual therapeutic challenge: eradicating the causative fungal pathogen while rapidly alleviating distressing symptoms such as pruritus, erythema, and pain. Travocort, a topical combination therapy containing 1% isoconazole nitrate (ISN) and 0.1% diflucortolone valerate (DFV), was developed to address both aspects simultaneously. Initial investigations, including several randomized controlled trials, have demonstrated that this combination offers a more rapid onset of action and faster relief of inflammatory symptoms compared to antifungal monotherapy, leading to improved overall therapeutic outcomes in the initial phase of treatment.[1][2][3] This guide provides an in-depth review of the foundational data, mechanisms of action, and experimental frameworks supporting the use of this compound for these conditions.

Rationale for Combination Therapy

Dermatomycoses caused by dermatophytes of the Epidermophyton, Microsporum, and Trichophyton species often manifest with pronounced inflammation.[1] While topical antifungal agents are essential for treating the underlying infection, they do not immediately address the inflammatory cascade responsible for symptoms like severe itching.[2] The addition of a potent topical corticosteroid to an imidazole antifungal aims to:

-

Provide Rapid Symptom Relief: Quickly reduce inflammation, erythema (redness), edema (swelling), and pruritus (itching).[2][4]

-

Enhance Bioavailability: Studies suggest that the corticosteroid component can increase the local bioavailability of the antifungal agent in the skin.[5]

-

Improve Patient Adherence: The rapid improvement of symptoms may lead to better patient compliance with the full treatment course.[5]

This compound was formulated to leverage this synergy, with the potent, low-systemic-absorption corticosteroid diflucortolone valerate providing rapid anti-inflammatory effects, while the broad-spectrum antifungal isoconazole nitrate targets the infection.[2][3]

Pharmacology and Mechanisms of Action

The efficacy of this compound is rooted in the distinct and complementary mechanisms of its two active pharmaceutical ingredients.

Isoconazole Nitrate (ISN): The Antimycotic Agent

Isoconazole is a broad-spectrum azole derivative effective against dermatophytes, yeasts, molds, and some Gram-positive bacteria.[5] Its primary mechanism of action is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.

-

Mechanism: ISN inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is critical for converting lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols disrupt the fungal cell membrane's integrity and fluidity, leading to the inhibition of fungal growth and cell death.

Diflucortolone Valerate (DFV): The Anti-inflammatory Agent

Diflucortolone valerate is a potent topical corticosteroid designed to exert strong local anti-inflammatory effects with minimal systemic absorption.[3]

-

Mechanism: As a glucocorticoid, DFV diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This steroid-receptor complex translocates into the nucleus, where it modulates gene expression. It upregulates the transcription of anti-inflammatory genes (e.g., for lipocortin-1) and downregulates the expression of pro-inflammatory genes (e.g., for cytokines like interleukins and TNF-α). This action suppresses the migration of immune cells, reduces vasodilation, and decreases capillary permeability, thereby controlling the signs of inflammation.

Summary of Key Clinical Investigations

Initial clinical studies of this compound focused on comparing its efficacy and safety against isoconazole nitrate monotherapy (brand name Travogen). These trials consistently found that the combination therapy provided superior and more rapid relief from inflammatory symptoms.

Comparative Efficacy Data

A multicenter, retrospective study by Veraldi et al. provides key insights into the clinical performance of this compound. The study compared ISN monotherapy with a sequential therapy of ISN+DFV for one week followed by ISN alone for two weeks in patients with tinea inguinalis. While mycological cure rates were similar, the combination treatment was superior in resolving erythema and pruritus more quickly and in a larger percentage of patients.[1]

Another randomized controlled trial compared the combination of ISN+DFV against 1% clotrimazole cream for tinea corporis. The study found no statistically significant difference in clinical efficacy between the two treatments, though the ISN+DFV combination showed slightly better results.[6]

| Study Comparator | Indication | Primary Outcome | ISN+DFV Group | Comparator Group | Key Finding | Citation |

| Isoconazole Nitrate | Tinea Inguinalis | Mycological Cure | 85.2% | 83.9% | Cure rates were similar. | [1] |

| Isoconazole Nitrate | Tinea Inguinalis | Clinical Cure | Superior | - | Faster and more complete resolution of erythema and pruritus. | [1] |

| Clotrimazole (1%) | Tinea Corporis | Complete Clinical Cure | 66.3% (126/190) | 64.7% (123/190) | No statistically significant difference in efficacy (p=0.74). | [6] |

Early Foundational Studies

Early investigations in the 1980s established the benefit of the combination.

-

A randomized, double-blind, contralateral comparative study in 30 patients with severe inflammatory dermatomycoses found that this compound produced clearly better results within the first week of treatment.[3][7]

-

An interindividual double-blind trial in 100 patients also concluded that the combination relieved concomitant symptoms such as itching, redness, and scaling more rapidly than the antifungal agent alone.[3][8]

Experimental Protocols

The initial investigations into this compound utilized established clinical trial methodologies to assess efficacy and safety in treating inflammatory dermatomycoses.

Generalized Protocol for Comparative Studies

Based on the Veraldi et al. study, a typical protocol for evaluating this compound can be outlined.[1]

-

Study Design: A multicenter, retrospective, or prospective randomized controlled trial. For topical treatments, a contralateral (left-right) design within the same patient can also be used to minimize inter-patient variability.[3]

-

Patient Population:

-

Inclusion Criteria: Adult patients with a clinical diagnosis of superficial fungal infection (e.g., tinea inguinalis, tinea corporis) accompanied by moderate to severe inflammation (erythema, pruritus). Diagnosis must be confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture).

-

Exclusion Criteria: Known hypersensitivity to azoles or corticosteroids, concurrent systemic antifungal or corticosteroid therapy, pregnancy, or other skin conditions in the target area.

-

-

Interventions:

-

Group 1 (Combination): Application of this compound (1% ISN, 0.1% DFV) cream twice daily for a limited initial period (e.g., 1-2 weeks).[1]

-

Group 2 (Monotherapy): Application of a comparator cream, such as 1% isoconazole nitrate, twice daily for the same duration.

-

Follow-up: After the initial phase, the combination group may be switched to monotherapy with the antifungal agent to complete the full treatment course (e.g., 3 weeks total).[1]

-

-

Assessments:

-

Clinical Assessment: Performed at baseline and at regular intervals (e.g., Week 1, Week 2, End of Treatment). Key signs and symptoms (erythema, pruritus, scaling) are graded on a standardized scale (e.g., a 4-point scale: 0=absent, 1=mild, 2=moderate, 3=severe).[1]

-

Mycological Assessment: Skin scrapings are collected at baseline and at the end of the study for KOH microscopy and culture to confirm the presence or absence of the fungal pathogen.

-

Safety Assessment: Recording of any local or systemic adverse events at each visit.

-

-

Endpoints:

-

Primary: Change in total symptom score from baseline; percentage of patients achieving complete resolution of inflammatory signs.

-

Secondary: Mycological cure rate (negative KOH and culture); overall therapeutic success; incidence of adverse events.

-

Safety and Tolerability

Across the initial clinical investigations, this compound was consistently reported to be well-tolerated.[1][5] The most frequently observed adverse reactions are minor and localized to the application site, such as irritation or a burning sensation.[9] Due to the low systemic absorption of diflucortolone valerate when applied topically as directed, the risk of systemic glucocorticoid side effects is low.[3][4] However, as with all topical corticosteroids, treatment duration should be limited, particularly in sensitive areas like the inguinal and genital regions, to avoid local side effects such as skin atrophy.[9] The recommended treatment protocol reflects this, advising termination of the combination therapy after the inflammatory condition subsides (at the latest, after 2 weeks), followed by an antifungal-only preparation.[9]

Conclusion

The initial body of evidence from clinical investigations supports the therapeutic rationale for this compound in the management of inflammatory dermatomycoses. The combination of isoconazole nitrate and diflucortolone valerate provides a dual-action approach that effectively treats the underlying fungal infection while offering significantly faster relief from acute inflammatory symptoms compared to antifungal monotherapy. This leads to improved overall therapeutic benefit in the critical initial phase of treatment. The described experimental protocols provide a robust framework for further research and development in the field of combination therapies for cutaneous infections.

References